molecular formula C10H11NO3 B2358027 2,4,5-Trimethyl-3-nitrobenzaldehyde CAS No. 2092209-46-4

2,4,5-Trimethyl-3-nitrobenzaldehyde

Cat. No. B2358027
CAS RN: 2092209-46-4
M. Wt: 193.202
InChI Key: CDZPMZZCUJYFBJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3 . It is a derivative of benzaldehyde, which is a compound containing a nitro group meta-substituted to an aldehyde .


Molecular Structure Analysis

The molecular weight of this compound is 193.2 . The structure of this compound can be represented by the linear formula (CH3)3C6H2CHO .

Scientific Research Applications

Synthesis Applications

  • Photoisomerization Studies : The synthesis and photoisomerization of derivatives involving 2,4,5-Trimethyl-3-nitrobenzaldehyde or its structural analogues are studied for understanding photochemical processes. For example, the photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, a compound synthesized using a similar nitrobenzaldehyde, is explored for its photochemical properties (Jansone et al., 2003).

Chemical Actinometry

  • Photochemical Sensitivity : 2-Nitrobenzaldehyde (2NB), a compound related to this compound, is used as a chemical actinometer due to its photochemical sensitivity and stability, helpful in measuring light absorption and photochemical properties in various conditions (Galbavy et al., 2010).

Kinetic Modeling in Chemical Synthesis

  • Nitration Processes : The kinetics of benzaldehyde nitration, a process relevant to the production of compounds like this compound, is an important area of study. Kinetic modeling helps in understanding and optimizing conditions for the production of specific isomers in the synthesis of nitrobenzaldehydes (Russo et al., 2017).

Photoreaction Studies

  • Solid-State Photoreactions : Research on the solid-state photoreaction of nitrobenzaldehydes with other compounds, such as indole, can provide insights into the behavior of compounds like this compound in similar reactions (Meng et al., 1994).

Catalysis and Green Chemistry

  • Catalysis in Organic Synthesis : The use of substituted benzaldehydes, including nitrobenzaldehydes, in catalytic reactions for the synthesis of pharmaceutical intermediates, showcases the potential role of this compound in green chemistry applications (Perozo-Rondón et al., 2006).

Process Optimization in Chemical Synthesis

  • Microreactor Technology : The synthesis of nitrobenzaldehyde isomers from benzyl alcohol in a microreactor demonstrates advancements in process safety and efficiency, relevant for compounds like this compound (Russo et al., 2017).

Molecular Structure Analysis

  • Charge Transfer Studies : Understanding the molecular structure and charge-transfer interactions in nitrobenzaldehydes can provide insights into the electronic properties of this compound (Matsunaga & Osawa, 1974).

  • Conformational Studies : Research on molecular structure, like the conformational variability in terpenoid-like bischalcones synthesized from nitrobenzaldehydes, contributes to understanding the structural dynamics of related compounds (Fernandes et al., 2013).

properties

IUPAC Name

2,4,5-trimethyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZPMZZCUJYFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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